4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that features both furan and pyrazole rings The furan ring is a five-membered aromatic ring containing one oxygen atom, while the pyrazole ring is a five-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Without specific studies on “4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole”, it’s difficult to determine its exact mode of action. Furan-containing compounds generally interact with biological targets through their furan ring .
Biochemical Pathways
Furan derivatives have been found to affect a variety of pathways due to their wide range of biological activities .
Pharmacokinetics
Furan derivatives are generally known for their high gi absorption and bbb permeant properties .
Result of Action
Furan derivatives have been found to exhibit a wide range of therapeutic advantages .
Action Environment
The stability and efficacy of furan derivatives can be influenced by factors such as ph, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole typically involves the condensation of furan derivatives with pyrazole precursors. One common method involves the reaction of 2-furyl hydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide: Similar structure but with an additional carboxamide group.
This compound-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
This compound-1-thiol: Features a thiol group instead of a carboxamide or carboxylic acid group.
Uniqueness
This compound is unique due to its specific combination of furan and pyrazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-9(7(2)11-10-6)8-4-3-5-12-8/h3-5H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBALFYLOKTEFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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